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Compound of Interest

1,1'-Methylenebis(1H-pyrazol-3-
Compound Name:

amine)
CAS No.: 86111-67-3
Cat. No.: B2551160

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6]1[7][8]

1,1'-Methylenebis(1H-pyrazol-3-amine) (CAS: 86111-67-3) represents a specialized subclass
of bis(pyrazolyl)alkanes, widely utilized as bidentate nitrogen ligands in coordination chemistry
and as precursors for high-nitrogen energetic materials. Unlike the ubiquitous bis(pyrazol-1-
yl)methane parent compound, the introduction of amino groups at the 3-position significantly
alters the electronic landscape of the molecule, enhancing its basicity and hydrogen-bonding
potential.

This guide provides a rigorous spectroscopic analysis (NMR, IR, MS) designed to validate the
structural integrity of this compound.[1] The data presented here distinguishes the target N1—
N1 linked isomer from potential C-linked byproducts or regioisomers (e.g., 3,5-linkages) that
frequently contaminate crude synthetic mixtures.

Chemical Identity[4][6]
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e |[UPAC Name: 1,1'-Methylenebis(1H-pyrazol-3-amine)
e Molecular Formula: C7H10Ns
e Molecular Weight: 178.20 g/mol

o Key Structural Feature: Two 3-aminopyrazole rings connected via a methylene bridge at the
N1 positions.

Structural Logic & Isomerism

Before interpreting spectra, one must understand the potential isomers. The reaction of 3-
aminopyrazole with methylene halides can theoretically yield three isomers due to annular
tautomerism (3-amino vs. 5-amino). However, thermodynamic control and steric factors
overwhelmingly favor the 1,1'-methylenebis(3-amino) isomer.

DOT Diagram: Structural Connectivity & Isomer Logic
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Caption: Reaction pathway favoring the formation of the 1,1'-methylenebis(3-amine) isomer
over sterically hindered alternatives.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is the primary tool for confirming the symmetry of the molecule and the position
of the methylene bridge. The molecule possesses
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symmetry, meaning the two pyrazole rings are magnetically equivalent.

Solvent Choice: DMSO-ds is the required solvent. Chloroform-d (CDCIs) often provides poor
solubility for amino-pyrazoles and leads to broad exchangeable proton signals.

'H NMR (400 MHz, DMSO-ds)

The spectrum is characterized by a distinct singlet for the methylene bridge and a set of
doublets for the pyrazole ring protons.
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and water

content.

Critical Analysis:

o Symmetry Check: If you observe four ring proton signals instead of two, your sample is likely
a mixture of the 1,1' and 1,5' isomers (asymmetric).

» Bridge Shift: A methylene bridge appearing >6.3 ppm suggests oxidation or salt formation
(protonation of the ring nitrogens).

13C NMR (100 MHz, DMSO-ds)

The carbon spectrum must show exactly four signals due to symmetry.

Carbon

. Shift (6, ppm) Type Notes
Assignment
Deshielded by the
C-3 (C-NH2) 155.0 - 158.0 Quaternary amino group (ipso-
effect).
Typical aromatic
C-5(C-H) 130.0 - 132.0 CH _
region for pyrazoles.
Significantly shielded
C-4 (C-H) 90.0-92.0 CH by the amino group
resonance.
Characteristic region
C-Bridge (N-CH2-N) 55.0 - 58.0 CHz for aminal-type

carbons.

Infrared Spectroscopy (FT-IR)

IR is vital for confirming the presence of the primary amine and the integrity of the pyrazole ring
system.

e Primary Amine (—NH2):
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o 3350 — 3450 cm~*: Asymmetric stretch (

).

o 3200 — 3300 cm~*: Symmetric stretch (

).

o Note: Look for the characteristic "doublet” appearance of the primary amine stretches.
e C=N/C=C Ring Modes:

o 1580 — 1620 cm~1: Strong absorption bands characteristic of the pyrazole skeleton.
e C-N Stretch:

o 1250 — 1300 cm~*: Stretching vibration of the aromatic C-N bond.
o Methylene (—-CH2-):

o 2900 — 2950 cm~1: Weak aliphatic C-H stretches, often obscured by the broad amine
band.

Mass Spectrometry (MS)

Mass spec confirms the molecular weight and provides a fragmentation fingerprint.
 lonization Mode: ESI+ (Electrospray lonization) or El (Electron Impact).
» Molecular lon:
o [M+H]* (ESI): m/z 179.1
o [M]* (El): m/z 178.1
e Fragmentation Pattern (EI):

o m/z 178: Molecular lon.

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2551160?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o m/z 96: Cleavage of the methylene bridge, generating the [3-aminopyrazole-CHz]*
fragment.

o m/z 83: [3-aminopyrazole]* radical cation (loss of one ring + CHz).
o m/z 54: Ring fragmentation (loss of N2/HCN).

Experimental Validation Protocol

To ensure the spectroscopic data above is reproducible, the following preparation workflow is
recommended. This protocol minimizes the formation of the 1,5'-isomer.

Synthesis & Purification Workflow
e Reagents: 3-Aminopyrazole (2.0 eq), KOH (2.5 eq), DMSO (Solvent).

» Alkylation: Add

(1.0 eq) dropwise at 0°C to minimize poly-alkylation.

o Extraction: Quench with water. The product often precipitates directly or requires extraction
with Ethyl Acetate/THF (avoid DCM if possible due to solubility issues).

e Recrystallization (Critical): Crude product usually contains unreacted pyrazole. Recrystallize
from Ethanol/Water (9:1).

DOT Diagram: Analytical Workflow
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Caption: Step-by-step analytical workflow to ensure compound purity before final
characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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